Butan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
SEC-BUTYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of triazole and pyrimidine rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of SEC-BUTYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and pyrimidine rings, followed by their fusion with the benzothiophene moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SEC-BUTYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with triazole and pyrimidine rings, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- Pyrazolo[3,4-d]pyrimidine
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of SEC-BUTYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting biological activities .
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
butan-2-yl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23N5O3S/c1-4-12(3)28-19(27)16-13-7-5-6-8-15(13)29-18(16)24-17(26)14-9-11(2)23-20-21-10-22-25(14)20/h9-10,12H,4-8H2,1-3H3,(H,24,26) |
InChI Key |
LHYZZWGJKDBHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=NC=NN34)C |
Origin of Product |
United States |
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